molecular formula C37H43ClN2O10 B1142233 Liensinine Perchlorate

Liensinine Perchlorate

Cat. No.: B1142233
M. Wt: 711.2 g/mol
InChI Key: SBJXHMBOBQYZFA-XBPPRYKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Liensinine Perchlorate, a constituent of Nelumbo nucifera Gaertn, primarily targets colorectal cancer (CRC) cells and acute lung injury (ALI) cells . It interacts with these cells, inducing apoptosis and exerting a significant inhibitory effect on their proliferation and colony-forming ability .

Mode of Action

This compound interacts with its targets by causing cell cycle arrest, mitochondrial dysfunction, and apoptosis . It also inhibits the activation of the NF-κB signaling pathway through modification of the Src/TRAF6/TAK1 axis . This interaction results in changes in the cells, including a decrease in the proliferation and colony-forming ability of CRC cells .

Biochemical Pathways

The compound affects several biochemical pathways. It induces mitochondrial dysfunction and apoptosis, accompanied by the activation of the JNK signaling pathway . In the context of ALI, it modifies the Src/TRAF6/TAK1 axis and blocks the activation of the NF-κB pathway, regulating the release of inflammatory factors .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in mice. After oral administration (5 mg/kg) and intravenous administration (1 mg/kg), the absolute availability of Liensinine was found to be 1.8% . This suggests that the compound has good bioavailability.

Result of Action

The action of this compound results in several molecular and cellular effects. It induces apoptosis and significantly inhibits the proliferation and colony-forming ability of CRC cells . In the context of ALI, it ameliorates lung tissue injury and suppresses LPS-induced inflammatory factor levels in lung tissues and bone marrow-derived macrophages (BMDM) .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s action on BMDM cells is influenced by the concentration of the compound, with different effects observed at concentrations ranging from 0 to 80 μM

Preparation Methods

Synthetic Routes and Reaction Conditions

Liensinine Perchlorate can be synthesized through a series of chemical reactions involving isoquinoline alkaloids. The preparation and purification method involves extracting the compound from the seed embryo of Nelumbo nucifera Gaertn . The process is simpler, more convenient, and more efficient compared to traditional methods .

Industrial Production Methods

The industrial production of this compound involves large-scale extraction and purification processes. These methods are designed to ensure high yield and purity of the compound, making it suitable for various scientific and medical applications .

Chemical Reactions Analysis

Types of Reactions

Liensinine Perchlorate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which have different pharmacological properties and applications .

Properties

IUPAC Name

4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42N2O6.ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;(H,2,3,4,5)/t30-,31-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJXHMBOBQYZFA-XBPPRYKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H43ClN2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

711.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the primary mechanisms of action for Liensinine Perchlorate's anticancer activity in colorectal cancer?

A1: Research indicates that this compound exerts its anticancer effects against colorectal cancer cells through several mechanisms:

  • Induction of Apoptosis: this compound has been shown to trigger apoptosis, a programmed cell death pathway, in colorectal cancer cells. []
  • Mitochondrial Dysfunction: The compound disrupts mitochondrial function, leading to energy depletion and contributing to cell death. []
  • JNK Pathway Activation: this compound activates the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in stress responses and apoptosis. []

Q2: Does this compound demonstrate selective toxicity towards cancer cells?

A2: A study observed that this compound exhibited significant cytotoxicity against colorectal cancer cell lines while showing no observable toxicity towards normal colorectal epithelial cells. [] This suggests a degree of selective toxicity, but further research is needed to confirm and understand this selectivity.

Q3: What is the significance of the total synthesis of this compound?

A3: The successful total synthesis of this compound [] is significant for several reasons:

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